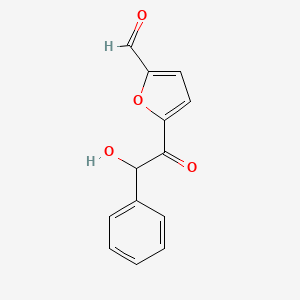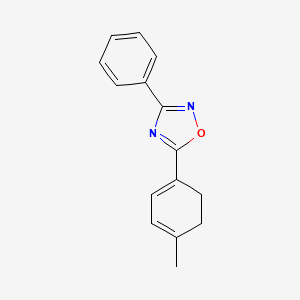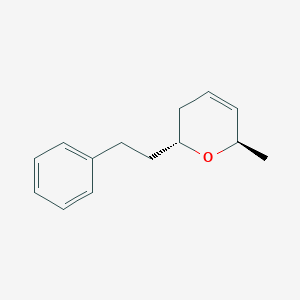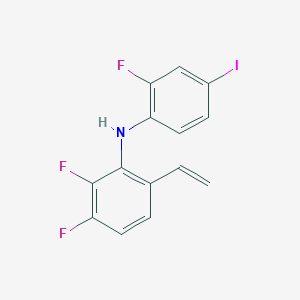![molecular formula C13H17ClO2 B14202958 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one CAS No. 873072-14-1](/img/structure/B14202958.png)
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a phenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with 4-(2-hydroxypropan-2-yl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(2-oxopropan-2-yl)phenyl]butan-1-one or 4-chloro-1-[4-(2-carboxypropan-2-yl)phenyl]butan-1-one.
Reduction: Formation of 4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of 4-amino-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one.
Applications De Recherche Scientifique
4-Chloro-1-[4-(2-h
Propriétés
Numéro CAS |
873072-14-1 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,16)11-7-5-10(6-8-11)12(15)4-3-9-14/h5-8,16H,3-4,9H2,1-2H3 |
Clé InChI |
KWPUQYVERIJBLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)




![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)



